molecular formula C14H12BrClN4O B6453581 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-1,3-benzoxazole CAS No. 2548989-96-2

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-1,3-benzoxazole

Cat. No.: B6453581
CAS No.: 2548989-96-2
M. Wt: 367.63 g/mol
InChI Key: XSJWYKSIHUSHDD-UHFFFAOYSA-N
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Description

The compound “2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-1,3-benzoxazole” is a complex organic molecule that contains several functional groups including a pyrazole ring, an azetidine ring, and a benzoxazole ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrazole ring could be formed through a condensation reaction of a 1,3-diketone with hydrazine . The azetidine ring could be formed through a cyclization reaction of a suitable amine precursor . The benzoxazole ring could be formed through a cyclodehydration reaction of a 2-aminophenol precursor .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The pyrazole ring is a five-membered ring with two nitrogen atoms, the azetidine ring is a four-membered ring with one nitrogen atom, and the benzoxazole ring is a fused ring system containing a benzene ring and an oxazole ring .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present in it. For example, the bromine atom on the pyrazole ring could be a site for nucleophilic substitution reactions . The azetidine ring could be involved in ring-opening reactions . The benzoxazole ring could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple heteroatoms (nitrogen and oxygen) could make this compound polar and therefore soluble in polar solvents . The presence of aromatic rings could contribute to its UV-visible absorption spectrum .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. For example, if this compound is a drug, it could interact with a specific protein in the body to exert its effect .

Safety and Hazards

The safety and hazards of this compound would depend on its specific chemical structure and properties. For example, if this compound is a drug, it could have side effects or toxicities that need to be evaluated through preclinical and clinical testing .

Future Directions

The future directions for research on this compound could include further studies to elucidate its chemical properties, synthesis methods, and potential applications. For example, if this compound has interesting biological activity, it could be developed into a new drug .

Properties

IUPAC Name

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-chloro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN4O/c15-10-4-17-20(8-10)7-9-5-19(6-9)14-18-12-3-11(16)1-2-13(12)21-14/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJWYKSIHUSHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(O2)C=CC(=C3)Cl)CN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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